An In-Depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid: Properties, Synthesis, and Therapeutic Potential
Abstract
4-Benzyloxy-3-methoxycinnamic acid, also known as Benzyl ferulic acid, is a synthetic derivative of the naturally occurring phenolic compound, ferulic acid. While ferulic acid is widely recognized for its potent antioxidant, anti-inflammatory, and anticancer properties, its clinical utility can be hampered by factors such as limited bioavailability and metabolic instability. 4-Benzyloxy-3-methoxycinnamic acid represents a strategically important molecule in medicinal chemistry and drug development, primarily serving as a protected intermediate in multi-step syntheses or as a pro-drug candidate. The introduction of the benzyl group masks the reactive 4-hydroxyl group of ferulic acid, enhancing lipophilicity and allowing for selective chemical modifications at other sites. This guide provides a comprehensive technical overview of its physicochemical properties, structural characterization, synthesis protocols, and discusses its potential in the context of drug discovery, grounded in the established biological activities of its parent compound.
Introduction & Rationale
Cinnamic acid and its derivatives are a class of compounds extensively studied for their broad pharmacological potential.[1] Among these, ferulic acid (4-hydroxy-3-methoxycinnamic acid) stands out for its robust biological activities, which are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation.[2] However, the direct application of ferulic acid in therapeutics is often challenging. The phenolic hydroxyl group is susceptible to rapid metabolism, which can lead to poor pharmacokinetic profiles.
A common strategy in medicinal chemistry to overcome these limitations is the use of protecting groups. 4-Benzyloxy-3-methoxycinnamic acid is the benzyl-protected form of ferulic acid. The benzyl ether linkage is relatively stable under various reaction conditions but can be cleaved under specific catalytic conditions (e.g., hydrogenolysis) to unmask the active phenolic hydroxyl group. This makes the compound an invaluable intermediate for synthesizing more complex ferulic acid analogs. Furthermore, this modification increases the molecule's lipophilicity, which can influence its absorption and distribution properties, positioning it as a potential pro-drug that may release the active ferulic acid in vivo. This guide serves as a technical resource for researchers, consolidating the known properties and methodologies associated with this compound.
Physicochemical & Structural Properties
Accurate identification and understanding of a compound's fundamental properties are critical for any research and development application.
Chemical Identifiers
A summary of the key identifiers for 4-Benzyloxy-3-methoxycinnamic acid is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 7152-95-6 | [3][4][5] |
| IUPAC Name | (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | [4] |
| Molecular Formula | C₁₇H₁₆O₄ | [3][4] |
| Molecular Weight | 284.31 g/mol | [3] |
| Synonyms | Benzyl ferulic acid, 3-Methoxy-4-(benzyloxy)cinnamic acid | [3] |
| InChIKey | WSOBQOYHYGVEIR-CSKARUKUSA-N | [4][6] |
| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | [4] |
Physical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems.
| Property | Value | Unit | Source(s) |
| Melting Point | 188 | °C | [3] |
| Boiling Point | ~470 | °C | [3] |
| Density | 1.2 ± 0.1 | g/cm³ | [3] |
| XLogP3 | 3.89 | [3] |
Note: XLogP3 is a computed octanol/water partition coefficient, indicating a relatively high degree of lipophilicity.
Structural Elucidation
The structure of 4-Benzyloxy-3-methoxycinnamic acid combines the core ferulic acid scaffold with a benzyl protecting group. This imparts specific chemical characteristics. The cinnamic acid moiety provides a conjugated system responsible for UV absorbance, while the benzyl ether provides a lipophilic character and masks the phenolic proton.
Caption: Structure of 4-Benzyloxy-3-methoxycinnamic acid.
Synthesis and Purification
The synthesis of 4-Benzyloxy-3-methoxycinnamic acid is typically achieved through straightforward and well-established organic chemistry reactions, often starting from commercially available precursors like vanillin or ferulic acid. A common and efficient method is the Knoevenagel-Doebner condensation.
Synthetic Rationale & Workflow
The Knoevenagel-Doebner condensation provides a reliable route for forming the α,β-unsaturated carboxylic acid. This approach begins with the benzylation of vanillin to form 4-benzyloxy-3-methoxybenzaldehyde.[7] This intermediate then reacts with malonic acid in the presence of a base catalyst, such as pyridine, to yield the target compound after decarboxylation. This method is favored for its high yields and operational simplicity.
Caption: Synthetic workflow via Knoevenagel-Doebner condensation.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxy-3-methoxybenzaldehyde (10.0 g, 41.3 mmol) and malonic acid (6.4 g, 61.5 mmol).
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Solvent and Catalyst Addition: Add pyridine (50 mL) and piperidine (0.5 mL) to the flask. The pyridine acts as both the solvent and the base catalyst, while piperidine serves as a co-catalyst.
-
Reaction: Heat the mixture to 90-100 °C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-4 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold 10% hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the product.
-
Isolation: Stir the acidic mixture for 30 minutes in an ice bath. Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the crude product on the filter with cold water until the filtrate is neutral (pH ~7) to remove any residual pyridine hydrochloride.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
Detailed Experimental Protocol: Purification
-
Solvent Selection: The crude product can be effectively purified by recrystallization. A common solvent system is ethanol/water.
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected product is a white to off-white crystalline solid.[8]
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm; two doublets for the vinylic protons of the acrylic acid moiety (around 6.3 ppm and 7.6 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration; multiplets for the aromatic protons on both the cinnamic core and the benzyl group; and a singlet for the benzylic (-CH₂-) protons around 5.1-5.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 17 distinct carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~168-170 ppm), carbons of the aromatic rings (110-150 ppm), the vinylic carbons, the methoxy carbon (~56 ppm), and the benzylic carbon (~70 ppm).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are sufficient.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Biological Activity & Therapeutic Potential
The direct biological activity of 4-Benzyloxy-3-methoxycinnamic acid is not extensively documented. Its primary significance lies in its relationship to ferulic acid and other cinnamic acid derivatives.
Role as a Pro-drug and Synthetic Intermediate
The benzyl group serves as an effective protecting group that can be removed to yield the biologically active ferulic acid. This debenzylation can be achieved synthetically via catalytic hydrogenation. In a biological context, it is plausible that cytochrome P450 enzymes could metabolize the benzyl group, releasing ferulic acid in vivo. This pro-drug approach could potentially enhance the bioavailability and therapeutic window of the parent compound.
Inferred Therapeutic Applications
Based on the known activities of related compounds, 4-Benzyloxy-3-methoxycinnamic acid is a precursor to molecules with potential applications in:
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Oncology: Cinnamic acid derivatives have been shown to inhibit the proliferation of cancer cells.[1] For instance, a structurally similar ferulic acid analogue, 4-(4-methyl) benzoyloxy-3-methoxycinnamic acid, was identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in breast cancer therapy.[9] The de-benzylated product, ferulic acid, could modulate such pathways.
-
Neuroprotection: Methoxycinnamic acid derivatives have shown neuroprotective and anti-amnestic properties in preclinical models, suggesting potential utility in neurodegenerative diseases.[10]
-
Anti-inflammatory and Antioxidant Effects: The core ferulic acid structure is a powerful antioxidant and can inhibit inflammatory pathways like NF-κB.[2][11]
-
Antimicrobial Activity: Ferulic acid has demonstrated activity against various Gram-positive and Gram-negative bacteria.[2]
Caption: Potential inhibition of the EGFR pathway by the active metabolite.
Safety & Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Benzyloxy-3-methoxycinnamic acid.
| Hazard Class | GHS Code | Description | Source |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Skin Irritation | R36/37/38 | Irritating to eyes, respiratory system and skin | [3][6] |
| Aquatic Hazard | H400 | Very toxic to aquatic life | [4] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
4-Benzyloxy-3-methoxycinnamic acid is a compound of significant interest to researchers in organic synthesis and drug development. While it may not possess potent intrinsic biological activity, its role as a stable, lipophilic, and protected precursor to ferulic acid and other complex derivatives is of high strategic value. The straightforward synthesis, well-defined physicochemical properties, and the established therapeutic potential of its parent scaffold make it a versatile tool for developing novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions. This guide provides the foundational knowledge required for its effective utilization in a research setting.
References
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Cheméo. (n.d.). Chemical Properties of 4-Methoxycinnamic acid, benzyldimethylsilyl ester. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- Gorniak, R., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671.
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